Azepan-4-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

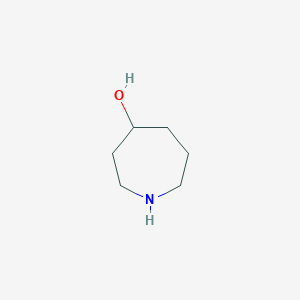

Structure

3D Structure

Eigenschaften

IUPAC Name |

azepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYGZQCMFANMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408804 | |

| Record name | Azepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39888-51-2 | |

| Record name | Azepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to Azepan-4-ol: Properties, Synthesis, and Applications

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of heterocyclic compounds, the seven-membered azepane ring system holds a unique position due to its conformational flexibility and three-dimensional character. This compound (CAS No. 39888-51-2), a key derivative, has emerged as a particularly valuable intermediate.[1][2] This guide provides an in-depth technical overview of this compound, consolidating its physicochemical properties, exploring synthetic strategies, detailing analytical methodologies, and discussing its applications for researchers, scientists, and drug development professionals.

The structure of this compound, featuring a saturated seven-membered ring with a hydroxyl group at the 4-position and a secondary amine, imparts a unique combination of properties.[1] The nitrogen atom acts as a site for further modification, while the hydroxyl group provides a handle for functionalization, making it a versatile precursor for more complex molecules.[1][2] Its balanced lipophilicity and hydrogen-bonding capacity make it particularly suitable for the synthesis of bioactive molecules, including potential central nervous system (CNS) active compounds.[1]

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters dictate its solubility, reactivity, and potential biological interactions.

Identity and Key Identifiers

The unambiguous identification of this compound is crucial for procurement, regulatory compliance, and scientific communication.

| Identifier | Value | Source |

| CAS Number | 39888-51-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₃NO | [1][3][4][5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-hydroxyhexamethyleneimine, Hexahydro-1H-azepin-4-ol, 4-AZEPANOL | [1][2] |

| PubChem CID | 5149746 | [1][2][3] |

| MDL Number | MFCD04038479 | [1][2][3] |

Physicochemical Data

The following table summarizes key experimental and computationally predicted properties of this compound. Predicted values, primarily from robust algorithms like those used by PubChem, offer valuable estimations but should be experimentally verified for critical applications.

| Property | Value | Details | Source |

| Molecular Weight | 115.17 g/mol | [4][6][7] | |

| Appearance | Slightly yellow powder | [2][3][8] | |

| Purity | ≥96% (HPLC) / 98% | Varies by supplier | [2][3][5] |

| Boiling Point | 203.7 °C at 760 mmHg | [7] | |

| Density | 0.982 g/cm³ | [7] | |

| Flash Point | 97.4 °C | [7] | |

| Refractive Index | 1.468 | [7] | |

| XLogP3 | 0.45 | Computationally Predicted | [6][7] |

| Hydrogen Bond Donors | 2 | Computationally Predicted | [6] |

| Hydrogen Bond Acceptors | 2 | Computationally Predicted | [6] |

| Polar Surface Area | 32.3 Ų | Computationally Predicted | [6][7] |

Molecular Structure and Reactivity Insights

The reactivity of this compound is governed by its two primary functional groups: a secondary amine and a secondary alcohol. This dual functionality allows for a wide array of chemical transformations, making it a highly versatile synthetic intermediate.[1]

-

The Secondary Amine (pKa Context): The nitrogen atom is basic and nucleophilic. It can be readily N-alkylated, N-acylated, or used in reductive amination protocols to introduce diverse substituents. Its pKa value, while not explicitly found in the search results, would be critical for designing reactions and understanding its physiological behavior. The determination of pKa is typically achieved via potentiometric titration, a robust method for such functional groups.[9]

-

The Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone (azepan-4-one), esterified, or converted into a leaving group for nucleophilic substitution reactions. This position is a key site for introducing further complexity and modulating the molecule's properties.

Caption: Chemical structure of this compound.

Section 2: Applications in Research and Industry

This compound's unique structure makes it a valuable component in several high-value applications, from life-saving pharmaceuticals to advanced materials.

-

Pharmaceutical Development: The azepane scaffold is a privileged structure in medicinal chemistry, with over 20 FDA-approved drugs containing this motif.[10] this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2][8] Its structure allows for the creation of diverse libraries of compounds for screening against various biological targets.

-

Material Science: The compound's properties can be exploited in the development of advanced polymers, coatings, and adhesives.[2] Incorporation of the azepane ring into a polymer backbone can enhance flexibility or thermal stability, leading to materials with tailored performance characteristics.[1]

-

Agrochemicals: this compound can be used in the formulation of more effective and targeted pesticides and herbicides.[2][3][8]

-

Biochemical Research: As a foundational structure, it is used to synthesize probes and tool compounds to study cellular mechanisms and explore potential therapeutic pathways.[3]

Section 3: Synthetic Strategies for the Azepane Core

The construction of the seven-membered azepane ring is a non-trivial synthetic challenge. Several modern and classical methodologies can be employed, with the choice depending on the desired substitution pattern and stereochemistry.

Ring-Closing Metathesis (RCM)

RCM is a powerful strategy for forming cyclic structures.[11] The general approach involves synthesizing a linear precursor containing two terminal alkenes and an amine. A ruthenium-based catalyst (e.g., Grubbs catalyst) then facilitates an intramolecular reaction to form an unsaturated seven-membered ring (a tetrahydroazepine), which is subsequently reduced to the saturated azepane scaffold.[11]

Caption: Generalized workflow for Azepane synthesis via RCM.

Intramolecular Reductive Amination

This classical approach involves a precursor molecule containing both an amine and a carbonyl group (or a precursor to one). The intramolecular reaction forms a cyclic imine, which is then reduced in situ to yield the azepane ring. This method is particularly useful in the synthesis of complex, polyhydroxylated azepanes from carbohydrate-derived starting materials.[12]

Section 4: Experimental Protocol - Aqueous Solubility Determination

To ensure the trustworthiness and reproducibility of data, this section details a self-validating protocol for determining a critical physicochemical property. The Shake-Flask method is a gold-standard technique for measuring aqueous solubility.[9]

Objective

To determine the equilibrium solubility of this compound in a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant temperature.

Methodology: Shake-Flask Method

This choice is predicated on its reliability and direct measurement of equilibrium, which is critical for applications like drug formulation and bioavailability studies.

Step 1: Sample Preparation

-

Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of aqueous buffer in a sealed, inert vial.

-

The use of excess solid is the self-validating step; the presence of undissolved material at the end of the experiment confirms that a saturated solution was achieved.[9]

Step 2: Equilibration

-

Agitate the vial on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[9]

-

This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.

Step 3: Phase Separation

-

After equilibration, cease agitation and allow the vial to stand.

-

Separate the undissolved solid from the saturated solution via centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[9] This step must be performed carefully to avoid disturbing the equilibrium.

Step 4: Quantification

-

Accurately dilute a known volume of the clear supernatant.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Quantification must be performed against a calibration curve prepared with known concentrations of this compound.[9]

Caption: Workflow for solubility determination via the Shake-Flask method.

Section 5: Analytical Characterization

Confirming the identity, purity, and structure of this compound requires a suite of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A purity of ≥96% is commonly reported by suppliers.[2][3] A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) is a typical starting point.

-

Mass Spectrometry (MS): Coupled with GC or LC, MS is used to confirm the molecular weight. The exact mass should correspond to 115.100 g/mol .[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, providing information on the connectivity and chemical environment of every proton and carbon atom.

-

Gas Chromatography (GC): Suitable for analyzing volatile compounds. The boiling point of 203.7 °C suggests GC is a viable method for purity assessment.[7]

Section 6: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound was not found, data from related compounds like its hydrochloride salt and the corresponding ketone provide essential guidance.[13][14][15][16]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood.[7] Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Commercial suppliers recommend storage at 0-8°C.[2][3][8]

-

Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[16] The hydrochloride salt of the related azepan-4-one is classified as harmful if swallowed or inhaled and causes serious eye damage.[14][15] Prudent laboratory practice dictates treating this compound with similar caution.

Conclusion

This compound (CAS: 39888-51-2) is more than just a chemical intermediate; it is a versatile scaffold with significant potential across pharmaceuticals, material science, and agrochemicals. Its dual functionality, combined with the conformational advantages of the seven-membered ring, provides a rich platform for synthetic innovation. A comprehensive understanding of its properties, guided by robust analytical and experimental protocols as outlined in this guide, is the key to unlocking its full potential in developing next-generation molecules.

References

- Kuujia. (n.d.). Cas no 39888-51-2 (this compound).

- Chem-Impex. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 39888-51-2.

- Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound, CasNo.39888-51-2.

- PubChem. (n.d.). This compound | C6H13NO | CID 5149746.

- Chem-Impex. (n.d.). Azépane-4-ol.

- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound hydrochloride.

- Echemi. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD.

- Carl ROTH. (2025). Safety Data Sheet: Azepan-4-one hydrochloride.

- Apollo Scientific. (2023). Azepan-4-one hydrochloride Safety Data Sheet.

- Capot Chemical Co., Ltd. (n.d.). MSDS of (R)-azEpan-4-ol.

-

Parameswar, A. R., et al. (2013). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Retrieved from [Link]

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

-

Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Azepan-2-ylmethyl)morpholine.

- BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.

-

Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

Sources

- 1. 39888-51-2(this compound) | Kuujia.com [kuujia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound, CasNo.39888-51-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 6. This compound | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. capotchem.cn [capotchem.cn]

- 14. carlroth.com [carlroth.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. capotchem.cn [capotchem.cn]

A Senior Application Scientist's Guide to the Synthesis of Azepan-4-ol from Azepan-4-one: Methodologies, Mechanistic Insights, and Practical Considerations

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Azepan-4-ol, a valuable heterocyclic building block, through the reduction of its corresponding ketone, Azepan-4-one. The azepane scaffold is a recurring motif in numerous biologically active compounds and natural products, making efficient and scalable access to its functionalized derivatives a critical endeavor for researchers in medicinal chemistry and drug development.[1][2] This document delves into the two primary and most practical synthetic routes: reduction by sodium borohydride (NaBH₄) and catalytic hydrogenation. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, from reagent selection to reaction optimization and product characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently execute and adapt these transformations.

Introduction: The Significance of the Azepane Scaffold

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in modern pharmacology.[1] Its structural flexibility allows for complex and favorable interactions with biological targets.[3] Consequently, azepane derivatives are integral to a wide array of compounds studied in medicinal chemistry.[1] this compound, in particular, serves as a versatile intermediate.[4][5] Its hydroxyl group provides a reactive handle for further functionalization, enabling the synthesis of diverse molecular architectures for drug discovery programs.[5][6]

The direct conversion of the commercially available Azepan-4-one to this compound is the most straightforward approach to this key intermediate. The core of this transformation is the reduction of a ketone to a secondary alcohol, a fundamental reaction in organic synthesis. The choice of methodology depends on factors such as scale, available equipment, desired purity, and cost-effectiveness.

Synthetic Strategies: From Ketone to Alcohol

The conversion of Azepan-4-one to this compound is fundamentally a reduction reaction. This can be achieved through two principal methods: hydride addition using a chemical reducing agent or addition of molecular hydrogen using a metal catalyst.

Caption: Overview of synthetic routes from Azepan-4-one to this compound.

Method 1: Hydride Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild, selective, and highly reliable reducing agent for aldehydes and ketones, making it a laboratory staple.[7][8] Its ease of handling and operational simplicity make it the preferred method for small to medium-scale synthesis.

Causality and Mechanistic Insight: The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of Azepan-4-one.[9][10] The carbon-oxygen double bond is highly polarized, rendering the carbon atom slightly positive and susceptible to attack.[9][10] The reaction is typically performed in a protic solvent like methanol or ethanol. While NaBH₄ does react slowly with these solvents, the rate of ketone reduction is significantly faster.[7] The solvent serves a dual purpose: it solubilizes the ketone and, in the final step, provides a proton source to quench the resulting alkoxide intermediate, yielding the final alcohol product.[9][10]

Detailed Experimental Protocol (NaBH₄ Reduction):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Azepan-4-one (1.0 eq) in methanol (approx. 10 volumes, e.g., 10 mL per 1 g of ketone).

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize side reactions, such as solvent decomposition by the borohydride.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes. The slight excess of NaBH₄ accounts for any slow decomposition in the methanolic solvent.[7]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Azepan-4-one spot.

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Slowly add aqueous 1N HCl to quench the excess NaBH₄. This should be done cautiously as hydrogen gas is evolved.

-

Adjust the pH to basic (pH > 10) with aqueous NaOH to ensure the product is in its free-base form.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique, particularly for larger-scale industrial applications. It is an environmentally friendly method that typically offers high yields and produces water as the only stoichiometric byproduct.

Causality and Mechanistic Insight: This heterogeneous catalysis involves the use of a solid metal catalyst, commonly palladium on an activated carbon support (Pd/C), in the presence of molecular hydrogen (H₂).[11] The reaction occurs on the surface of the catalyst.[11] Both the Azepan-4-one and H₂ adsorb onto the metal surface, weakening the C=O π-bond and the H-H bond. This facilitates the stepwise addition of two hydrogen atoms across the carbonyl group to form the alcohol.[11] The choice of solvent is important; it must dissolve the starting material without poisoning the catalyst. Alcohols like ethanol or methanol are common choices.

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of Azepan-4-one (1.0 eq) in ethanol.

-

Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate). The catalyst should be handled carefully as it can be pyrophoric.

-

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with H₂ (typically 1-4 bar).[11]

-

Reaction Execution: Agitate the mixture (e.g., by shaking or vigorous stirring) at room temperature. The reaction is monitored by the cessation of hydrogen uptake.

-

Work-up:

-

Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. This step must be performed with caution; the filter cake should not be allowed to dry completely in the air as it can ignite.

-

Wash the filter cake with additional solvent (ethanol).

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Purification and Characterization

While catalytic hydrogenation can often yield a product of high purity, purification of the crude product from the NaBH₄ reduction may be necessary.

-

Purification: The primary method for purification is column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent the amine from streaking on the acidic silica.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.[5]

-

¹H NMR: Will show the disappearance of the characteristic ketone alpha-proton signals and the appearance of a new signal for the carbinol proton (CH-OH).

-

¹³C NMR: The downfield ketone signal (typically >200 ppm) will be replaced by an upfield signal for the alcohol carbon (typically 60-75 ppm).

-

IR Spectroscopy: The strong C=O stretching band (around 1700 cm⁻¹) of the ketone will disappear, and a broad O-H stretching band will appear (around 3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this compound (115.17 g/mol ).[12]

-

Caption: A generalized workflow for the synthesis and analysis of this compound.

Comparative Analysis of Synthetic Methods

The choice between hydride reduction and catalytic hydrogenation often comes down to a trade-off between convenience, scale, and cost.

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Scale | Ideal for lab scale (<100 g) | Excellent for lab and industrial scale (>100 g) |

| Reagents | Inexpensive chemical reagent (NaBH₄)[13] | Requires H₂ gas and precious metal catalyst (Pd/C) |

| Equipment | Standard laboratory glassware | Requires specialized pressure-rated equipment |

| Work-up | Multi-step aqueous work-up required | Simple filtration to remove catalyst |

| Purity | Often requires chromatographic purification | Often yields high-purity product directly |

| Safety | Flammable H₂ gas evolved during quench | Pyrophoric catalyst, flammable H₂ gas under pressure |

Safety Considerations

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

-

Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen. Do not allow the used catalyst to dry in the air. Always handle hydrogen gas with appropriate safety measures in a well-ventilated area, using certified equipment.

-

General: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from Azepan-4-one is a robust and fundamental transformation that provides access to a highly valuable building block for drug discovery. Both sodium borohydride reduction and catalytic hydrogenation are effective methods to achieve this conversion. The choice of method is dictated by the specific needs of the laboratory or production facility, with NaBH₄ offering convenience and simplicity for smaller scales, and catalytic hydrogenation providing efficiency and scalability for larger quantities. A thorough understanding of the underlying mechanisms and practical considerations outlined in this guide will enable scientists to successfully synthesize and utilize this important chemical intermediate.

References

-

Caron, S., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5149746, this compound. [Link]

-

Zhang, J., et al. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. CORE. [Link]

-

Aeissen, E., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

-

LookChem. Cas no 39888-51-2 (this compound). [Link]

-

Organic-Synthesis.org. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Organic Chemistry. Sodium Borohydride. [Link]

-

Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed. [Link]

-

Zhang, J., & Schmalz, H.-G. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. National Institutes of Health. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Clark, J. Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation. [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]

-

Al-Abbas, K. S., et al. (2022). Isolation, Purification, and Characterization of Pecan Nut Lipase. Iraqi Journal of Science. [Link]

-

Chemistry university. (2021). Catalytic Hydrogenation. YouTube. [Link]

Sources

- 1. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 3. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 39888-51-2(this compound) | Kuujia.com [kuujia.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. This compound | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

The Azepan-4-ol Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azepane Moiety

The seven-membered nitrogen-containing heterocycle, azepane, has steadily emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility offer a unique advantage in the design of novel therapeutics, allowing for the exploration of chemical space in ways that are often inaccessible to more rigid aromatic systems.[1][2] This structural versatility enables the fine-tuning of physicochemical and pharmacokinetic properties, which is crucial for the development of effective and safe drug candidates.[1] Azepan-4-ol, in particular, with its strategically positioned hydroxyl group and secondary amine, represents a versatile building block for the synthesis of a diverse array of bioactive molecules.[3][4] The dual functionality of this compound provides two distinct points for chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization.[3][4] This guide will provide a comprehensive overview of the synthesis, derivatization, and biological applications of this compound derivatives and analogs, offering insights into their potential in contemporary drug discovery.

Synthetic Strategies for Accessing the this compound Core and Its Analogs

The construction of the azepane ring system can be achieved through various synthetic methodologies, ranging from classical ring-closing reactions to more modern transition-metal-catalyzed approaches.

Ring Expansion and Annulation Reactions

One effective strategy for the synthesis of substituted azepanes involves the dearomative ring expansion of nitroarenes. This photochemical approach utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then transforms the six-membered aromatic ring into a seven-membered ring system. Subsequent hydrogenolysis yields the desired polysubstituted azepane in a two-step process.[5][6] This method is particularly powerful as it allows the substitution pattern of the starting nitroarene to be directly translated to the saturated azepane product.[5][6]

Another innovative approach is the gold-catalyzed two-step [5 + 2] annulation to produce azepan-4-ones.[7] This reaction demonstrates high regioselectivity and diastereoselectivity, providing a flexible route to functionalized azepan-4-one precursors which can then be reduced to the corresponding this compound.[7]

Derivatization of the this compound Scaffold

The true synthetic utility of this compound lies in the reactivity of its secondary amine and hydroxyl group, which allows for a wide range of derivatizations to explore structure-activity relationships (SAR).

The secondary amine of the azepane ring is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental to building molecular complexity and modulating the pharmacological properties of the resulting derivatives.

-

N-Alkylation: Direct alkylation with alkyl halides in the presence of a non-nucleophilic base, or reductive amination with aldehydes or ketones, are common and effective methods for introducing a variety of substituents at the nitrogen atom.[8][9][10]

-

N-Acylation: The reaction of the azepane nitrogen with acyl chlorides or acid anhydrides provides the corresponding amides, which can serve as key intermediates or as final bioactive compounds.[8]

The hydroxyl group at the 4-position offers another avenue for structural diversification. Standard derivatization techniques for hydroxyl groups can be employed to introduce a range of functionalities.[11][12] These include:

-

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

-

Etherification: Alkylation to form ethers.

-

Conversion to Amines: The hydroxyl group can be converted to a leaving group and subsequently displaced by an amine to yield 4-aminoazepane derivatives, which are themselves valuable intermediates for further functionalization.

Biological Activities and Therapeutic Potential of this compound Derivatives

Derivatives of the azepane scaffold have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[1]

Kinase Inhibition

A notable application of azepane derivatives is in the development of kinase inhibitors. The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[2] This has inspired the synthesis of numerous azepane-based analogs as potential anticancer agents. For instance, a series of 4-aminoazepane derivatives have been investigated as potent inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell survival and proliferation pathways.

| Compound | Target | IC50 (nM) |

| Compound A | PKBα | 15 |

| Compound B | PKBβ | 25 |

| Compound C | PKBγ | 30 |

Table 1: Inhibitory activity of representative 4-aminoazepane derivatives against PKB isoforms.

Cannabinoid Receptor Modulation

Recent studies have identified 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a novel class of cannabinoid type 2 (CB2) receptor agonists.[13] Selective activation of the CB2 receptor is a promising strategy for the treatment of inflammatory pain without the psychoactive side effects associated with CB1 receptor activation.[13] The lead compound from this series, 25r , exhibited high potency and selectivity for the CB2 receptor and demonstrated significant efficacy in a rodent model of inflammatory pain.[13]

| Compound | Target | EC50 (nM) | Emax (%) |

| 25r | CB2 | 21.0 | 87 |

Table 2: In vitro activity of compound 25r at the CB2 receptor.

Central Nervous System (CNS) Applications

The azepane scaffold is also being explored for its potential in treating CNS disorders. N-benzylated bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[14] This profile suggests potential applications in the treatment of neuropsychiatric disorders.[14] Furthermore, the structural features of azepane derivatives make them attractive candidates for the development of ligands for dopamine and opioid receptors.[15][16][17][18][19][20][21][22][23]

Experimental Protocols

The following protocols are provided as examples of common synthetic transformations involving the azepane scaffold.

Protocol 1: General Procedure for N-Alkylation of this compound via Reductive Amination

This protocol is adapted from established methods for the reductive amination of secondary amines.[8]

Materials:

-

This compound

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Dichloromethane (CH2Cl2)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere

Procedure:

-

Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane under a nitrogen atmosphere.

-

Stir the solution at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Synthetic Pathways

Caption: Key synthetic routes to the azepane core.

Derivatization Strategies

Caption: Derivatization points of the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse functionalities at both the nitrogen and the 4-position, provides a robust platform for the development of novel therapeutic agents. The demonstrated activities of azepane derivatives as kinase inhibitors, cannabinoid receptor modulators, and CNS-active agents underscore the broad therapeutic potential of this structural motif. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds. As our understanding of the SAR of this versatile scaffold continues to grow, we can expect to see the emergence of new and improved this compound-based drug candidates for the treatment of a variety of human diseases.

References

-

Zhang, J., & Schmalz, H. G. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic letters, 14(13), 3530–3533. [Link]

-

This compound | C6H13NO | CID 5149746. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

-

Karageorgis, G., Smith, S., Johansen, J. L., Marty, C., De Martin, S., Gmeiner, P., & Reymond, J. L. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of medicinal chemistry, 65(8), 6338–6349. [Link]

-

Parsons, Z., & Fairbanks, A. J. (2018). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of organic chemistry, 83(15), 8171–8179. [Link]

-

Ananthula, S., Dodoala, R., Kulkarni, B., Sunkari, S., Gundu, C., Boyapati, N., ... & Gajare, V. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of medicinal chemistry, 60(16), 7143–7157. [Link]

-

Opioid Receptor Modulators. (n.d.). VCU Innovation Gateway. Retrieved January 9, 2026, from [Link]

-

Schöffmann, A., Knieß, T., Wenzel, B., & Brust, P. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]

-

Raffa, R. B., Pergolizzi, J. V., Jr, LeQuang, J. A., Taylor, R., Jr, & NEMA Research Group (2018). New opioid receptor modulators and agonists. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 73, 1–32. [Link]

-

Escrig-Doménech, A., Simó-Alfonso, E. F., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of chromatography. A, 1296, 1–17. [Link]

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465–494. [Link]

-

Serrano-Lara, L., Unciti-Broceta, A., & Díaz-Mochón, J. J. (2016). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic letters, 18(15), 3646–3649. [Link]

-

Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., & Husbands, S. M. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

-

Basit, H., & Kiela, P. R. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International journal of molecular sciences, 21(23), 9033. [Link]

-

Pajeva, I. K., Nikolova, S. P., Doytchinova, I. A., & Dimitrov, D. G. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Central nervous system agents in medicinal chemistry, 23(2), 140–151. [Link]

- Dopamine receptor ligands and therapeutic methods based thereon. (n.d.). Google Patents.

-

Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]

-

Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry [Doctoral dissertation, University of Sheffield]. White Rose eTheses Online. [Link]

-

Wang, Y., Zhang, Y., Chen, Y., Li, Y., Zhang, Y., Shen, Y., ... & Xu, Y. (2023). Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of medicinal chemistry, 66(6), 4339–4356. [Link]

-

Patel, A. R., Hunter, L., Bhadbhade, M. M., & Liu, F. (2014). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. The Journal of organic chemistry, 79(11), 5331–5338. [Link]

-

Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Basit, H., & Kiela, P. R. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(23), 9033. [Link]

-

Krüger, J., Kurz, M., & Wüst, M. (2020). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of fungi (Basel, Switzerland), 6(4), 226. [Link]

-

Opioid Receptor Modulators with a Cinnamyl Group. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Gevorgyan, V., Borisov, A., & Tsuboi, A. (2011). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 16(8), 6619–6630. [Link]

-

Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Wang, Y., Liu, Y., Li, Y., Zhang, Y., Wang, Y., & Xu, Y. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European journal of medicinal chemistry, 257, 115499. [Link]

-

Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Xu, Y. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules (Basel, Switzerland), 26(4), 1148. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Opioid Receptor Modulators with a Cinnamyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 17. mdpi.com [mdpi.com]

- 18. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. WO2002100350A2 - Dopamine receptor ligands and therapeutic methods based thereon - Google Patents [patents.google.com]

- 22. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexahydro-1H-azepin-4-ol: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of Hexahydro-1H-azepin-4-ol, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, logical synthetic pathways, and its strategic application in the synthesis of complex, biologically active molecules, supported by established protocols and mechanistic insights.

Core Molecular Profile: Structure and Physicochemical Identity

Hexahydro-1H-azepin-4-ol, also known by its IUPAC name azepan-4-ol , is a saturated seven-membered heterocycle. Its structure is defined by an azepane ring with a hydroxyl (-OH) group at the C-4 position.[1] This seemingly simple molecule is endowed with significant chemical versatility due to the presence of two key functional groups: a secondary amine and a secondary alcohol. The amine offers a nucleophilic and basic center, while the alcohol provides a site for esterification, etherification, or oxidation.

The non-planar, flexible conformation of the seven-membered ring allows its derivatives to explore a wider chemical space compared to more rigid five- or six-membered rings, a feature that is often crucial for optimizing interactions with biological targets.[2]

IUPAC Name and Structural Data

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and its role in modifying the characteristics of parent drug molecules. A summary of key computed and observed properties is provided below.

| Property | Value | Source |

| Appearance | Slightly yellow powder | [3] |

| Molecular Weight | 115.17 g/mol | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

| Purity | ≥ 96% (HPLC) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most logically achieved via the reduction of its corresponding ketone, azepan-4-one. This precursor itself can be synthesized through various modern organic chemistry methods, such as gold-catalyzed annulation.[5] This two-stage approach provides a reliable pathway to the target molecule.

Synthetic Workflow Overview

The overall strategy involves the formation of the azepan-4-one core followed by a stereoselective or non-selective reduction of the ketone.

Caption: Synthetic workflow for Hexahydro-1H-azepin-4-ol.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis based on the reduction of azepan-4-one.

Materials:

-

Azepan-4-one (1.0 equiv)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve azepan-4-one (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

-

Reduction: While stirring, add sodium borohydride (1.5 equiv) portion-wise to the cooled solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: This washing sequence removes acidic or basic impurities and ensures a clean product isolate.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography or distillation to obtain pure Hexahydro-1H-azepin-4-ol.

Application in Medicinal Chemistry: The Amine Protection/Deprotection Cycle

For use in multi-step syntheses, particularly peptide couplings or N-alkylations, the secondary amine of this compound must be temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic and nucleophilic conditions and its clean removal under mild acidic conditions.[6][7]

Caption: Boc protection/deprotection workflow for this compound.

Experimental Protocol: Boc Protection of this compound

Materials:

-

This compound (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or a 2:1 mixture of Tetrahydrofuran (THF) and Water

-

Standard glassware for aqueous workup

Procedure:

-

Dissolve this compound in the chosen solvent system and cool to 0°C.

-

Add the base (TEA or DIPEA), followed by the dropwise addition of (Boc)₂O.[8]

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.[8]

-

Upon completion, quench the reaction with water and perform a standard aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).[6]

-

Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate to yield N-Boc-hexahydro-1H-azepin-4-ol, which can often be used without further purification.

Experimental Protocol: Boc Deprotection

Materials:

-

N-Boc-protected azepane derivative

-

Reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) OR 4M HCl in 1,4-dioxane

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the N-Boc protected substrate in a minimal amount of DCM (for TFA deprotection) or use the 4M HCl in dioxane solution directly.[9][10]

-

Add the acidic reagent and stir the mixture at room temperature for 1-4 hours. Expertise Note: The reaction is often rapid, and progress should be monitored closely by TLC or LC-MS to avoid degradation of other acid-sensitive functional groups.[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If the product precipitates as the hydrochloride or trifluoroacetate salt, it can be triturated with cold diethyl ether, collected by filtration, and washed to yield the deprotected amine salt.[9]

Role in Drug Discovery and Development

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its conformational flexibility is key to its bioactivity. Hexahydro-1H-azepin-4-ol serves as a versatile starting point for introducing this scaffold, with the hydroxyl group providing a convenient handle for further modification.

Notable applications include:

-

CNS-Targeted Agents: The azepane core is frequently found in compounds targeting the central nervous system. Its physicochemical properties can be tuned to improve blood-brain barrier permeability.[11][12]

-

Enzyme Inhibitors: Azepane derivatives have been successfully developed as potent enzyme inhibitors. Recently, novel derivatives have been identified as promising Poly (ADP-ribose) polymerase (PARP-1) inhibitors for cancer therapy.

-

Receptor Modulators: In a notable example, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, synthesized from precursors related to the azepane core, were discovered as a new class of highly selective cannabinoid type 2 (CB2) receptor agonists for treating inflammatory pain.[13][14]

Caption: this compound as a central scaffold for diverse therapeutic areas.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of Hexahydro-1H-azepin-4-ol and its derivatives.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this polar, basic compound.

Protocol: Purity Analysis by RP-HPLC

-

Column: C18, 5 µm, 4.6 x 250 mm[15]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[15]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[15]

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min[15]

-

Detection: UV at 210 nm[15]

-

Column Temperature: 30 °C

-

Sample Preparation: Dissolve the sample in Mobile Phase A (approx. 1 mg/mL) and filter through a 0.45 µm syringe filter.[15]

-

Self-Validating System: The use of TFA as an ion-pairing agent is critical for achieving sharp, symmetrical peaks for basic amines like this compound on a C18 column, preventing peak tailing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation.

-

¹H NMR: The proton spectrum will show complex multiplets for the aliphatic protons on the azepane ring. A distinct signal will be present for the proton on the carbon bearing the hydroxyl group (H-4). The N-H and O-H protons will appear as broad singlets, which are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display six unique signals corresponding to the six carbon atoms of the azepane ring. The signal for C-4, attached to the hydroxyl group, will be shifted downfield (typically in the 60-75 ppm range) compared to the other aliphatic carbons.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chem-Impex. This compound. [Link]

-

Zhang, J. et al. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic & Biomolecular Chemistry. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

-

Chem-Impex. Azépane-4-ol. [Link]

-

Zhou, Y. et al. Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring. ACS Omega. [Link]

-

Petrone, A. et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. [Link]

-

PubMed. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. [Link]

-

PubMed. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

PubMed. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]

-

ResearchGate. Boc deprotection conditions tested. [Link]

Sources

- 1. This compound | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Azepan-4-ol

Abstract

Azepan-4-ol (CAS No: 39888-51-2), a seven-membered saturated heterocycle, represents a pivotal structural motif in modern medicinal chemistry. The azepane core is present in numerous natural products and FDA-approved pharmaceuticals, highlighting its significance as a privileged scaffold in drug design.[1][2][3] This technical guide provides a comprehensive examination of the physical, chemical, and spectroscopic properties of this compound. We delve into its inherent reactivity, stemming from its bifunctional nature, and present a validated experimental protocol for a common synthetic transformation. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals leveraging this versatile building block in their synthetic and therapeutic programs.

Introduction: The Strategic Value of the Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, has garnered substantial attention in organic synthesis and drug discovery.[3] Its derivatives exhibit a wide array of pharmacological activities, including applications as anti-cancer, anti-Alzheimer's, and antimicrobial agents.[2] Unlike smaller five- or six-membered rings, the azepane scaffold possesses greater conformational flexibility, a characteristic that can be crucial for optimizing binding interactions with biological targets.[3]

This compound, specifically, is a valuable synthetic intermediate due to the presence of two distinct functional handles: a secondary amine and a secondary alcohol.[4] This dual functionality allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries from a single, common core. This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound in complex synthetic endeavors.

Molecular Structure and Key Identifiers

A precise understanding of a molecule's identity is paramount for reproducibility and regulatory compliance. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 39888-51-2 | [4][5] |

| Molecular Formula | C₆H₁₃NO | [6] |

| Molecular Weight | 115.17 g/mol | [5] |

| Canonical SMILES | C1CC(CCNC1)O | |

| InChI | InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2 | |

| InChIKey | JKYGZQCMFANMFM-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, influencing everything from solvent selection to purification strategy. This compound is typically supplied as a solid, and its key properties are detailed in the following table.

| Property | Value | Source |

| Appearance | Slightly yellow powder | [7][8] |

| Boiling Point | 203.7 °C at 760 mmHg 82 °C at 0.5 Torr | [5][9] |

| Density | 0.982 g/cm³ (Predicted) | [5][9] |

| Flash Point | 97.4 °C | [5] |

| pKa | 15.12 ± 0.20 (Predicted) | [9] |

| Polar Surface Area | 32.3 Ų | |

| XLogP3 | 0.45 | [5] |

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its secondary amine and secondary alcohol functionalities.[4] This allows for selective derivatization, making it a powerful node for building molecular complexity.

-

N-Functionalization: The secondary amine is nucleophilic and moderately basic. It readily undergoes standard transformations such as N-alkylation, N-acylation, reductive amination, and sulfonylation. These reactions are fundamental for introducing side chains or coupling the azepane core to other molecular fragments.

-

O-Functionalization: The secondary alcohol can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone, Azepan-4-one. The choice of reaction conditions is critical to avoid competing reactions at the nitrogen center, often necessitating the use of an N-protecting group (e.g., Boc, Cbz) for selective O-functionalization.

The diagram below illustrates these primary, divergent reaction pathways.

Caption: Divergent reaction pathways of this compound.

Spectroscopic Characterization Profile

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra should be acquired for each batch, the expected patterns are as follows:

-

¹H NMR: The proton NMR spectrum will show a complex set of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. A distinct signal will be present for the carbinol proton (CH-OH), typically around 3.6-4.0 ppm. Broad, exchangeable signals for the N-H and O-H protons will also be observed.

-

¹³C NMR: The carbon spectrum is expected to display six distinct signals. The carbon bearing the hydroxyl group (C-OH) will resonate downfield (approx. 65-75 ppm), while the other five ring carbons will appear in the 20-55 ppm range.

-

IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. Expect to see a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

Mass Spectrometry: The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 115, corresponding to the molecular weight of the compound.

Researchers can consult spectral databases like PubChem for available experimental data.[10]

Experimental Protocol: Oxidation of this compound to Azepan-4-one

This protocol details a reliable method for the synthesis of Azepan-4-one, a common and useful derivative. The procedure employs a Swern oxidation, a mild and high-yielding method that avoids over-oxidation and is compatible with the amine functionality.

Causality: The Swern oxidation is chosen over harsher reagents like chromic acid to prevent side reactions and ensure a clean conversion. The mechanism involves activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium salt, which is the active oxidant. Triethylamine (TEA) is used as a non-nucleophilic base in the final step to deprotonate the intermediate and induce elimination to form the ketone.

Materials:

-

This compound (1.0 eq)

-

Oxalyl Chloride (1.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA) (5.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

System Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Oxidant Formation: Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of anhydrous DMSO. Stir the solution for 15 minutes at -78 °C.

-

Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 45 minutes.

-

Elimination: Add triethylamine dropwise to the flask. The mixture may become thick. Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel to yield pure Azepan-4-one.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the Swern oxidation of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[11] An eyewash station and safety shower should be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Toxicology: The toxicological properties of this compound have not been thoroughly investigated.[12] It should be handled with care, assuming it is potentially hazardous. Avoid inhalation of dust and direct contact with skin and eyes. The related compound, Azepan-4-one hydrochloride, is classified as causing serious eye damage and potential respiratory irritation.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage at 0-8 °C is recommended.[7][8]

Conclusion

This compound is a compound of significant strategic importance for synthetic and medicinal chemists. Its well-defined physical properties, coupled with the versatile and predictable reactivity of its bifunctional structure, establish it as a premier building block for constructing complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the pursuit of novel chemical entities and therapeutic agents.

References

- Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.

-

Rakesh, K.P., Manukumar, H.M., & Zha, G.F. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

LookChem (2024). Cas no 39888-51-2 (this compound). Retrieved from: [Link]

- Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

-

Nortcliffe, A., & Moody, C.J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Science Company (n.d.). SAFETY DATA SHEET. Retrieved from: [Link]

-

Capot Chemical (n.d.). MSDS of (R)-azEpan-4-ol. Retrieved from: [Link]

-

Carl ROTH (2025). Safety Data Sheet: Azepan-4-one hydrochloride. Retrieved from: [Link]

-

Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). NMR spectral data for compounds 1 -4 and reference compounds. Retrieved from: [Link]

-

National Center for Biotechnology Information (2017). Spectral Information in PubChem. PubChem Blog. Retrieved from: [Link]

-

Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

-

Sharma, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

-

Capot Chemical (n.d.). (R)-azEpan-4-ol. Retrieved from: [Link]

-

Wishart, D.S. (2019). NMR Spectroscopy for Metabolomics Research. MDPI. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 39888-51-2(this compound) | Kuujia.com [kuujia.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 39888-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. capotchem.cn [capotchem.cn]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to Azepan-4-ol as a Pharmaceutical Intermediate

Abstract

Azepan-4-ol, a seven-membered heterocyclic amine, represents a cornerstone intermediate in modern medicinal chemistry. Its unique structural topology, featuring a flexible seven-membered ring, a secondary amine, and a strategically positioned hydroxyl group, offers a trifecta of synthetic handles for molecular elaboration. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical role as a scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will dissect established analytical protocols for quality control and provide field-proven insights into its handling and application, equipping researchers and drug development professionals with the comprehensive knowledge required to leverage this versatile building block.

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of pharmaceutical development, the selection of core scaffolds is a critical determinant of a program's success. Saturated N-heterocycles are privileged structures due to their ability to confer favorable properties such as aqueous solubility, metabolic stability, and three-dimensional complexity for precise target engagement. Among these, the azepane ring has garnered significant attention.[1][2] Its seven-membered structure provides a higher degree of conformational flexibility compared to smaller five- or six-membered rings, which can be crucial for optimizing interactions with biological targets.[3]

This compound (also known as 4-hydroxyazepane) emerges as a particularly valuable intermediate.[4][5] The molecule's dual functionality—a secondary amine and a hydroxyl group—allows for orthogonal chemical modifications, making it a versatile precursor for constructing diverse compound libraries.[5] The secondary amine serves as a nucleophilic handle or a site for introducing substituents that can modulate basicity and receptor interactions, while the hydroxyl group can be functionalized to introduce additional pharmacophoric elements or to tune physicochemical properties like lipophilicity.[5][6] This inherent versatility has established this compound as a key intermediate in the synthesis of complex bioactive molecules, especially those targeting neurological disorders.

This document serves as a technical guide for scientists, outlining the essential knowledge for effectively utilizing this compound in a research and development setting.

Physicochemical & Structural Characteristics

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis and process development. This compound is typically supplied as a slightly yellow powder with well-defined physical and chemical characteristics.[6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39888-51-2 | [6][7] |

| Molecular Formula | C₆H₁₃NO | [6][7] |

| Molecular Weight | 115.17 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-Hydroxyazepane, Hexahydro-1H-azepin-4-ol | [6][7] |

| Appearance | Slightly yellow powder | [6] |

| Purity (Typical) | ≥ 96% (HPLC) | [6] |

| Boiling Point | 203.7°C at 760 mmHg | N/A |

| Polar Surface Area | 32.3 Ų | [7] |

| Storage Conditions | Store at 0-8°C | [6] |

The structure of this compound is foundational to its utility. The diagram below illustrates its key features.

Caption: Chemical structure of this compound highlighting key functional groups.

Synthesis of this compound: A Conceptual Workflow